molecular formula C28H34N8O4 B3858498 2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B3858498
M. Wt: 546.6 g/mol
InChI Key: MROLUQNWGGTXLZ-VUTHCHCSSA-N
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Description

2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with piperidine groups and a hydrazone linkage to a methoxy and nitrophenyl-substituted benzene ring. Its unique structure suggests potential utility in medicinal chemistry, materials science, and as a chemical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Triazine core synthesis: The triazine core is synthesized by reacting cyanuric chloride with piperidine in the presence of a base such as triethylamine.

    Coupling reaction: The final step involves coupling the hydrazone intermediate with the triazine core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The piperidine groups on the triazine core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include nitro to nitroso or hydroxylated derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s structure allows it to act as a ligand in coordination chemistry, potentially useful in catalysis.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

Industry

    Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Its triazine core can be incorporated into polymers to enhance their properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and triazine core are key functional groups that facilitate binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, whether in catalysis, drug action, or material properties.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(piperidin-1-yl)-1,3,5-triazine: Similar triazine core but lacks the hydrazone linkage and methoxy/nitrophenyl groups.

    4,6-Bis(piperidin-1-yl)-1,3,5-triazine-2-carbaldehyde: Similar triazine core with an aldehyde group instead of the hydrazone linkage.

Uniqueness

The presence of the hydrazone linkage and the methoxy/nitrophenyl-substituted benzene ring distinguishes 2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE from other similar compounds

Properties

IUPAC Name

N-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N8O4/c1-39-25-18-22(10-13-24(25)40-20-21-8-11-23(12-9-21)36(37)38)19-29-33-26-30-27(34-14-4-2-5-15-34)32-28(31-26)35-16-6-3-7-17-35/h8-13,18-19H,2-7,14-17,20H2,1H3,(H,30,31,32,33)/b29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROLUQNWGGTXLZ-VUTHCHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 3
Reactant of Route 3
2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 4
Reactant of Route 4
2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 5
Reactant of Route 5
2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 6
Reactant of Route 6
2-[(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

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